- Synthesis and biological activities of 2-pyrimidinone nucleosides. 2. 5-Halo-2-pyrimidinone 2'-deoxyribosides, Journal of Medicinal Chemistry, 1985, 28(7), 904-10
Cas no 4258-01-9 (2-Deoxy-D-ribose 1,3,4-Triacetate)
2-Deoxy-D-ribose 1,3,4-Triacetate is a protected derivative of 2-deoxy-D-ribose, commonly used as an intermediate in organic synthesis and nucleoside chemistry. The triacetate protection enhances stability and solubility, facilitating selective deprotection for further functionalization. This compound is particularly valuable in the synthesis of modified nucleosides, oligonucleotides, and other biologically active molecules. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. The acetyl groups provide a convenient handle for controlled reactions, making it a versatile building block in carbohydrate and medicinal chemistry. Proper storage under anhydrous conditions is recommended to maintain its integrity.
4258-01-9 structure
Product Name:2-Deoxy-D-ribose 1,3,4-Triacetate
CAS No:4258-01-9
MF:C11H16O7
MW:260.240544319153
CID:1061094
PubChem ID:9856496
Update Time:2025-10-19
2-Deoxy-D-ribose 1,3,4-Triacetate Chemical and Physical Properties
Names and Identifiers
-
- 2-Deoxy-D-ribose 1,3,4-Triacetate
- [(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate
- 2-Deoxy-
- A-D-2-Deoxy-ribopyranose Triacetate
- A-D-erythro-pentopyranose Triacetate
- (2S,4S,5R)-tetrahydro-2H-pyran-2,4,5-triyl triacetate
- tetrahydro-2H-pyran-2,4,5-triyl triacetate
- AKOS032945222
- CS-0180888
- 4258-01-9
- DTXSID80431878
- -D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
- 2-Deoxy-beta-D-erythro-pentopyranose Triacetate
-
- Inchi: 1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1
- InChI Key: DJXJTSGHFMVUCG-AXFHLTTASA-N
- SMILES: O1C[C@H]([C@H](C[C@@H]1OC(C)=O)OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 260.09000
- Monoisotopic Mass: 260.08960285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- PSA: 88.13000
- LogP: 0.15930
2-Deoxy-D-ribose 1,3,4-Triacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D252005-1g |
2-Deoxy-D-ribose 1,3,4-Triacetate |
4258-01-9 | 1g |
$201.00 | 2023-05-18 | ||
| TRC | D252005-10g |
2-Deoxy-D-ribose 1,3,4-Triacetate |
4258-01-9 | 10g |
$1596.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251558-1g |
Tetrahydro-2H-pyran-2,4,5-triyl triacetate |
4258-01-9 | 98% | 1g |
¥3465 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251558-10g |
Tetrahydro-2H-pyran-2,4,5-triyl triacetate |
4258-01-9 | 98% | 10g |
¥27720 | 2023-04-14 |
2-Deoxy-D-ribose 1,3,4-Triacetate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Pyridine
Reference
2-Deoxy-D-ribose 1,3,4-Triacetate Raw materials
2-Deoxy-D-ribose 1,3,4-Triacetate Preparation Products
2-Deoxy-D-ribose 1,3,4-Triacetate Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
4258-01-9 (2-Deoxy-D-ribose 1,3,4-Triacetate) Related Products
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk